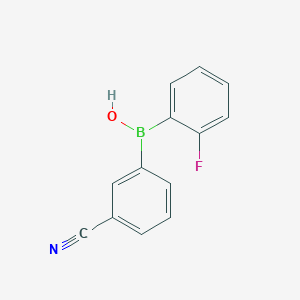
(3-Cyanophenyl)(2-fluorophenyl)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyanophenyl)(2-fluorophenyl)borinic acid is an organoboron compound that features a boron atom bonded to both a 3-cyanophenyl and a 2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanophenyl)(2-fluorophenyl)borinic acid typically involves the reaction of 3-cyanophenylboronic acid with 2-fluorophenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Cyanophenyl)(2-fluorophenyl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Cyanophenyl)(2-fluorophenyl)borinic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-Cyanophenyl)(2-fluorophenyl)borinic acid involves its ability to participate in various chemical reactions due to the presence of the boron atom. In Suzuki-Miyaura coupling, the boron atom facilitates the transfer of the phenyl groups to a palladium catalyst, forming a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medicinal chemistry or forming polymers in industrial applications .
Comparison with Similar Compounds
Similar Compounds
3-Cyanophenylboronic acid: Used in similar coupling reactions but lacks the fluorophenyl group, which can affect reactivity and selectivity.
2-Fluorophenylboronic acid: Also used in coupling reactions but lacks the cyanophenyl group, which can influence the electronic properties of the compound.
Uniqueness
(3-Cyanophenyl)(2-fluorophenyl)borinic acid is unique due to the presence of both the cyanophenyl and fluorophenyl groups, which provide distinct electronic and steric properties.
Properties
CAS No. |
718642-07-0 |
|---|---|
Molecular Formula |
C13H9BFNO |
Molecular Weight |
225.03 g/mol |
IUPAC Name |
(3-cyanophenyl)-(2-fluorophenyl)borinic acid |
InChI |
InChI=1S/C13H9BFNO/c15-13-7-2-1-6-12(13)14(17)11-5-3-4-10(8-11)9-16/h1-8,17H |
InChI Key |
KGAMNGNZWVTDEU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C#N)(C2=CC=CC=C2F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile](/img/structure/B14227642.png)
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)
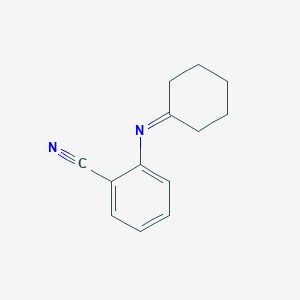
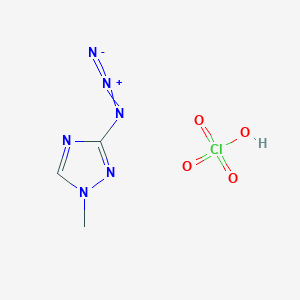
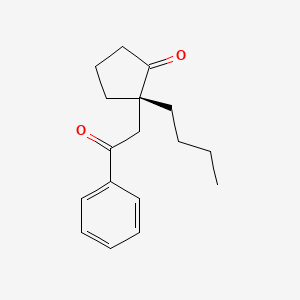
![1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14227677.png)
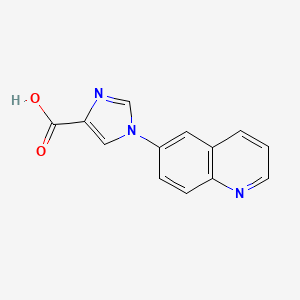
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
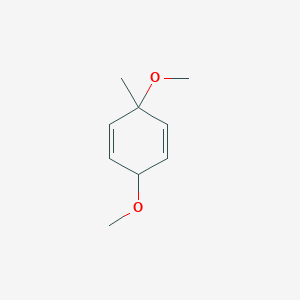
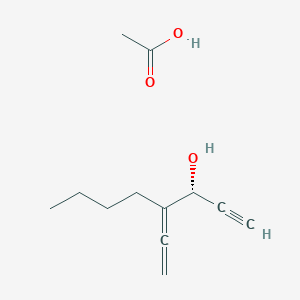
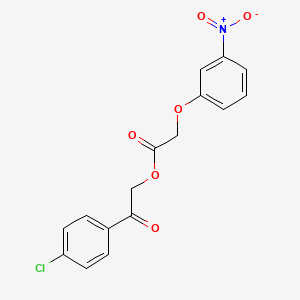
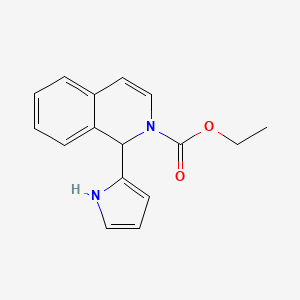
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14227720.png)
